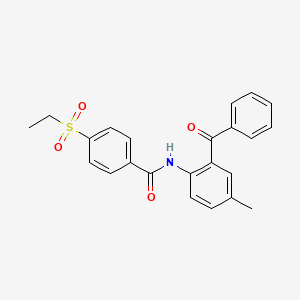
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its bonds, functional groups, and stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (heat, light, etc.).Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and more.Applications De Recherche Scientifique
Electrophysiological Activity and Arrhythmia Treatment
Compounds structurally related to benzamide derivatives have been explored for their cardiac electrophysiological activity. Studies have identified certain N-substituted benzamide derivatives as potent selective class III agents with potential in treating reentrant arrhythmias. These compounds exhibit potency and efficacy comparable to clinically trialed drugs, suggesting a viable path for developing new treatments for arrhythmias (Morgan et al., 1990).
Advanced Material Synthesis
Benzamide and sulfonamide derivatives have found applications in the synthesis of advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show enhanced water flux and dye rejection capabilities, indicating potential applications in water treatment and purification processes (Liu et al., 2012).
Prodrug Development
The study of N-methylsulfonamide derivatives has revealed their potential as prodrug forms, especially for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives demonstrate high water solubility and adequate lipophilicity, suggesting their application in designing more effective drug delivery systems (Larsen et al., 1988).
Serotonin Receptor Agonism and Gastrointestinal Motility
Certain benzamide derivatives have shown effectiveness as selective serotonin 4 receptor agonists, highlighting their potential in developing prokinetic agents. These agents could be beneficial for treating gastrointestinal motility disorders, offering an avenue for novel therapeutic options with reduced side effects (Sonda et al., 2004).
Polymer Science and Engineering
Research into aromatic polyimides incorporating benzamide derivatives has yielded new materials with remarkable properties, such as high solubility in organic solvents and thermal stability. These polymers are promising for various engineering applications, including electronics and materials science (Butt et al., 2005).
Safety And Hazards
This involves understanding the safety precautions needed when handling the compound, its toxicity levels, and its environmental impact.
Orientations Futures
This involves predicting or proposing future research directions. This could include potential applications of the compound, further studies needed to understand its properties, or new synthesis methods.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed information. Remember to always follow safety guidelines when handling chemical compounds.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-3-29(27,28)19-12-10-18(11-13-19)23(26)24-21-14-9-16(2)15-20(21)22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHBWJUFNKXFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

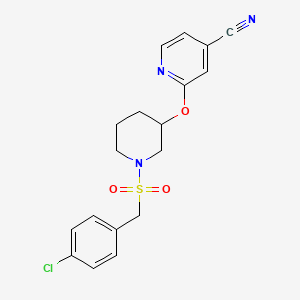
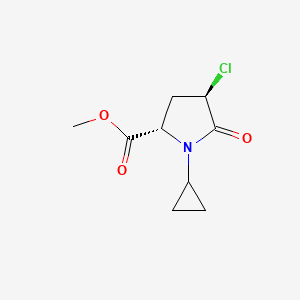
![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)
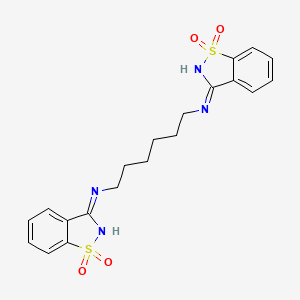
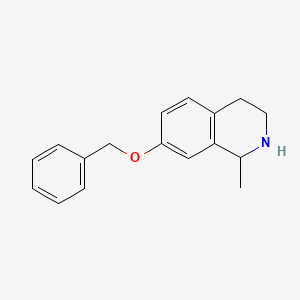
![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)
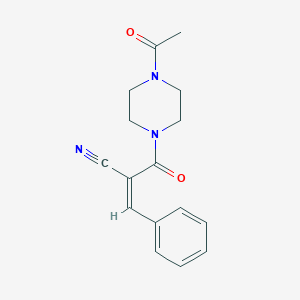
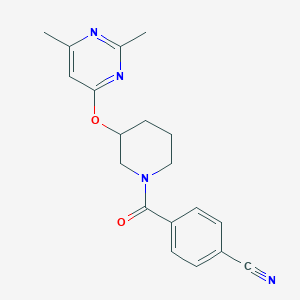
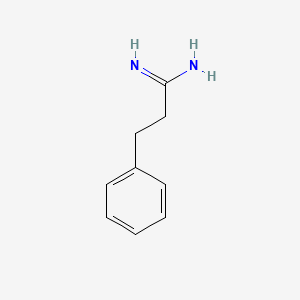
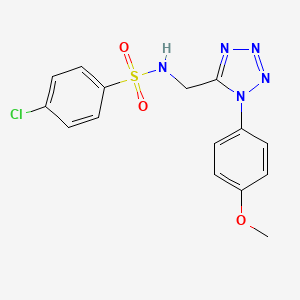
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)